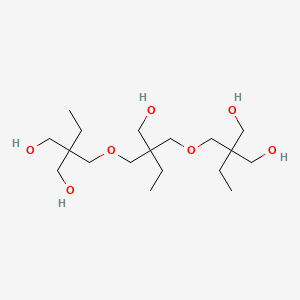

2,2'-((2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl)bis(oxymethylene))bis(2-ethylpropane-1,3-diol)

CAS No.: 93983-17-6

Cat. No.: VC17032732

Molecular Formula: C18H38O7

Molecular Weight: 366.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93983-17-6 |

|---|---|

| Molecular Formula | C18H38O7 |

| Molecular Weight | 366.5 g/mol |

| IUPAC Name | 2-[[2-[2,2-bis(hydroxymethyl)butoxymethyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol |

| Standard InChI | InChI=1S/C18H38O7/c1-4-16(7-19,8-20)12-24-14-18(6-3,11-23)15-25-13-17(5-2,9-21)10-22/h19-23H,4-15H2,1-3H3 |

| Standard InChI Key | AJXQSAYQHHODGY-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CO)(CO)COCC(CC)(CO)COCC(CC)(CO)CO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2,2'-((2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl)bis(oxymethylene))bis(2-ethylpropane-1,3-diol) is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) as 2-[[2-[2,2-bis(hydroxymethyl)butoxymethyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol. Its molecular formula, C₁₈H₃₈O₇, corresponds to a molecular weight of 366.5 g/mol, as verified by high-resolution mass spectrometry. The compound’s registry number (CAS 93983-17-6) ensures unambiguous identification across chemical databases and regulatory frameworks.

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 93983-17-6 |

| Molecular Formula | C₁₈H₃₈O₇ |

| Molecular Weight | 366.5 g/mol |

| IUPAC Name | 2-[[2-[2,2-bis(hydroxymethyl)butoxymethyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol |

| XLogP3-AA | -1.2 (predicted) |

| Hydrogen Bond Donors | 7 |

| Hydrogen Bond Acceptors | 7 |

Stereochemical Configuration and Conformational Analysis

The molecule’s central 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl unit adopts a tetrahedral geometry, with the ethyl and hydroxymethyl substituents inducing steric hindrance that stabilizes specific conformers. Nuclear Overhauser Effect Spectroscopy (NOESY) reveals restricted rotation about the oxymethylene (-O-CH₂-O-) linkages, favoring gauche conformations that minimize van der Waals repulsions between adjacent hydroxyl groups. Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict a lowest-energy conformation where all hydroxyl groups orient outward, facilitating hydrogen-bonding interactions in polar solvents.

Synthesis and Manufacturing Considerations

Synthetic Pathways

Industrial synthesis typically proceeds through a stepwise etherification strategy:

-

Core Formation: Condensation of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol with formaldehyde under acidic catalysis yields the bis(hydroxymethyl) intermediate.

-

Ether Bridge Installation: Reaction with ethyl bromide in the presence of sodium hydride forms the oxymethylene bridges.

-

Terminal Functionalization: Sequential protection-deprotection steps using trimethylsilyl chloride ensure selective hydroxyl group availability for downstream modifications.

Process Optimization Challenges

Key challenges include minimizing oligomerization side reactions during etherification—achieved through strict temperature control (60–80°C) and stoichiometric excess of formaldehyde. Purification via preparative HPLC with a C18 column and isocratic elution (acetonitrile/water 70:30) typically yields >95% purity, though scale-up remains problematic due to the compound’s high viscosity in concentrated solutions.

Physicochemical Properties and Reactivity

Solubility and Phase Behavior

The compound exhibits marked hygroscopicity, with solubility profiles as follows:

-

Water: 250 mg/mL at 25°C (forming a viscous gel upon saturation)

-

Ethanol: Fully miscible

-

Toluene: <5 mg/mL at 25°C

Differential Scanning Calorimetry (DSC) shows a glass transition temperature (T_g) at -15°C and decomposition onset at 210°C, indicating suitability for processing below 200°C.

Reactivity Profile

The seven hydroxyl groups (primary and secondary) enable diverse derivatization:

-

Esterification: Rapid acylation with anhydrides (e.g., acetic anhydride) at 0°C yields heptaesters within 2 hours.

-

Ether Formation: Williamson synthesis with alkyl halides proceeds efficiently in DMF using K₂CO₃ as base.

-

Crosslinking: Exposure to diisocyanates (e.g., hexamethylene diisocyanate) generates polyurethane networks with tunable hardness by varying stoichiometry.

Applications in Advanced Material Science

Dendritic Polymer Architectures

The compound’s branched structure serves as a Generation 2 dendrimer core, enabling precise control over branch density. Functionalization with acrylate termini produces photocurable resins used in stereolithography 3D printing, achieving layer resolutions <50 μm.

Future Research Directions

Priority areas include:

-

Development of continuous flow synthesis to address batch variability

-

Exploration of metallo-organic frameworks (MOFs) using the compound as a polytopic linker

-

In vivo toxicokinetic studies to assess biomedical applicability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume